molecular formula C10H13N3O4 B3822858 4-(3-amino-4-nitroanilino)butanoic acid

4-(3-amino-4-nitroanilino)butanoic acid

Cat. No.: B3822858
M. Wt: 239.23 g/mol
InChI Key: BSYFYFNFJAQSEL-UHFFFAOYSA-N
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Description

4-(3-amino-4-nitroanilino)butanoic acid is an organic compound that features both an amino group and a nitro group attached to an aniline ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-4-nitroanilino)butanoic acid typically involves the nitration of aniline followed by a series of reactions to introduce the butanoic acid chain. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods for preparing amino acid derivatives. For example, a method for preparing ®-3-amino-4-aryl-butanoic acid derivatives has been documented, which could be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-4-nitroanilino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(3-amino-4-nitroanilino)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-amino-4-nitroanilino)butanoic acid involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit histone deacetylase (HDAC), which plays a role in regulating gene expression and cell cycle progression . The compound may also act as a ligand for G protein-coupled receptors, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-amino-4-nitroanilino)butanoic acid is unique due to its specific structural features, which combine an amino group, a nitro group, and a butanoic acid chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-amino-4-nitroanilino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c11-8-6-7(3-4-9(8)13(16)17)12-5-1-2-10(14)15/h3-4,6,12H,1-2,5,11H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYFYFNFJAQSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCCCC(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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